Cas no 2248273-76-7 (1-[[4-(Difluoromethyl)phenyl]methyl]pyrazole-4-carboxylic acid)
![1-[[4-(Difluoromethyl)phenyl]methyl]pyrazole-4-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/2248273-76-7x500.png)
1-[[4-(Difluoromethyl)phenyl]methyl]pyrazole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
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- EN300-6510558
- 2248273-76-7
- 1-[[4-(Difluoromethyl)phenyl]methyl]pyrazole-4-carboxylic acid
- 1-{[4-(difluoromethyl)phenyl]methyl}-1H-pyrazole-4-carboxylic acid
-
- インチ: 1S/C12H10F2N2O2/c13-11(14)9-3-1-8(2-4-9)6-16-7-10(5-15-16)12(17)18/h1-5,7,11H,6H2,(H,17,18)
- InChIKey: ZFYGBMGBYRKQJH-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=CC(=CC=1)CN1C=C(C(=O)O)C=N1)F
計算された属性
- せいみつぶんしりょう: 252.07103389g/mol
- どういたいしつりょう: 252.07103389g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 294
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2
1-[[4-(Difluoromethyl)phenyl]methyl]pyrazole-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6510558-1.0g |
1-{[4-(difluoromethyl)phenyl]methyl}-1H-pyrazole-4-carboxylic acid |
2248273-76-7 | 95.0% | 1.0g |
$914.0 | 2025-03-14 | |
Enamine | EN300-6510558-10.0g |
1-{[4-(difluoromethyl)phenyl]methyl}-1H-pyrazole-4-carboxylic acid |
2248273-76-7 | 95.0% | 10.0g |
$3929.0 | 2025-03-14 | |
Enamine | EN300-6510558-0.1g |
1-{[4-(difluoromethyl)phenyl]methyl}-1H-pyrazole-4-carboxylic acid |
2248273-76-7 | 95.0% | 0.1g |
$804.0 | 2025-03-14 | |
Enamine | EN300-6510558-2.5g |
1-{[4-(difluoromethyl)phenyl]methyl}-1H-pyrazole-4-carboxylic acid |
2248273-76-7 | 95.0% | 2.5g |
$1791.0 | 2025-03-14 | |
Enamine | EN300-6510558-0.25g |
1-{[4-(difluoromethyl)phenyl]methyl}-1H-pyrazole-4-carboxylic acid |
2248273-76-7 | 95.0% | 0.25g |
$840.0 | 2025-03-14 | |
Enamine | EN300-6510558-5.0g |
1-{[4-(difluoromethyl)phenyl]methyl}-1H-pyrazole-4-carboxylic acid |
2248273-76-7 | 95.0% | 5.0g |
$2650.0 | 2025-03-14 | |
Enamine | EN300-6510558-0.05g |
1-{[4-(difluoromethyl)phenyl]methyl}-1H-pyrazole-4-carboxylic acid |
2248273-76-7 | 95.0% | 0.05g |
$768.0 | 2025-03-14 | |
Enamine | EN300-6510558-0.5g |
1-{[4-(difluoromethyl)phenyl]methyl}-1H-pyrazole-4-carboxylic acid |
2248273-76-7 | 95.0% | 0.5g |
$877.0 | 2025-03-14 |
1-[[4-(Difluoromethyl)phenyl]methyl]pyrazole-4-carboxylic acid 関連文献
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
1-[[4-(Difluoromethyl)phenyl]methyl]pyrazole-4-carboxylic acidに関する追加情報
Introduction to 1-[[4-(Difluoromethyl)phenyl]methyl]pyrazole-4-carboxylic Acid (CAS No. 2248273-76-7)
1-[[4-(Difluoromethyl)phenyl]methyl]pyrazole-4-carboxylic acid, identified by its CAS number 2248273-76-7, is a significant compound in the realm of pharmaceutical chemistry. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The presence of a difluoromethyl group in its molecular structure enhances its pharmacological activity, making it a valuable candidate for further research and therapeutic applications.
The molecular framework of 1-[[4-(Difluoromethyl)phenyl]methyl]pyrazole-4-carboxylic acid consists of a pyrazole core substituted with a 4-(difluoromethyl)phenylmethyl group and a carboxylic acid moiety at the 4-position of the pyrazole ring. This specific arrangement contributes to its distinctive chemical and biological properties, which are being extensively studied in contemporary research.
In recent years, the pharmaceutical industry has seen a surge in the development of compounds featuring fluorinated aromatic rings, owing to their enhanced metabolic stability and improved binding affinity to biological targets. The difluoromethyl group, in particular, is known for its ability to increase the lipophilicity and binding affinity of molecules, thereby enhancing their efficacy as drugs. This characteristic makes 1-[[4-(Difluoromethyl)phenyl]methyl]pyrazole-4-carboxylic acid a promising candidate for various therapeutic applications.
The carboxylic acid functionality in the compound not only contributes to its solubility but also allows for further chemical modifications, enabling the synthesis of derivatives with tailored pharmacological properties. This flexibility has made it an attractive scaffold for medicinal chemists seeking to develop novel therapeutic agents.
Recent studies have highlighted the potential of pyrazole derivatives in various pharmacological contexts. Pyrazole-based compounds have been explored for their anti-inflammatory, antiviral, and anticancer properties. The structural motif of 1-[[4-(Difluoromethyl)phenyl]methyl]pyrazole-4-carboxylic acid aligns well with these pharmacophores, suggesting that it may exhibit similar biological activities. Further research is needed to fully elucidate its therapeutic potential.
The synthesis of 1-[[4-(Difluoromethyl)phenyl]methyl]pyrazole-4-carboxylic acid involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex aromatic ring system efficiently. These synthetic strategies ensure high yields and purity, which are crucial for pharmaceutical applications.
In the context of drug discovery, computational methods have played a pivotal role in predicting the biological activity of novel compounds. Molecular docking studies have been performed on 1-[[4-(Difluoromethyl)phenyl]methyl]pyrazole-4-carboxylic acid to identify potential binding interactions with target proteins. These studies suggest that the compound may interact with enzymes and receptors involved in critical biological pathways, warranting further experimental validation.
The pharmacokinetic properties of 1-[[4-(Difluoromethyl)phenyl]methyl]pyrazole-4-carboxylic acid are also under investigation. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for determining its suitability as a drug candidate. Preliminary data suggest that the presence of the difluoromethyl group may influence its metabolic stability, an important factor in drug design.
In conclusion, 1-[[4-(Difluoromethyl)phenyl]methyl]pyrazole-4-carboxylic acid (CAS No. 2248273-76-7) represents a promising compound in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. Its synthesis involves sophisticated organic reactions, and its biological activity is being explored through both experimental and computational methods. As research continues to uncover new insights into its pharmacological properties, this compound holds significant promise for future drug development efforts.
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